An In-Depth Technical Guide to the Solid-Phase Synthesis of Palmitoyl Pentapeptide-4
An In-Depth Technical Guide to the Solid-Phase Synthesis of Palmitoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-phase synthesis protocol for Palmitoyl (B13399708) Pentapeptide-4 (Pal-Lys-Thr-Thr-Lys-Ser), a widely recognized signal peptide in skincare and dermatological research. The synthesis is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and efficient methodology for the stepwise assembly of the peptide chain on a solid support, followed by N-terminal lipidation.[1]
Overview of the Synthesis Strategy
The synthesis of Palmitoyl Pentapeptide-4 is a multi-step process that begins with the selection of a suitable solid support (resin), followed by the sequential addition of amino acids to build the pentapeptide chain (Lys-Thr-Thr-Lys-Ser). Each amino acid is protected with an Fmoc group at its N-terminus, which is removed before the coupling of the next amino acid. Once the pentapeptide is fully assembled, the N-terminal Fmoc group is removed, and palmitic acid is coupled to the free amine. Finally, the lipopeptide is cleaved from the resin, deprotected, and purified.
Experimental Protocols
The following sections detail the methodologies for the key experiments in the solid-phase synthesis of Palmitoyl Pentapeptide-4.
Resin Selection and Preparation
For the synthesis of Palmitoyl Pentapeptide-4, which has a C-terminal serine, a resin that yields a C-terminal carboxylic acid upon cleavage is typically chosen. The 2-chlorotrityl chloride (2-CTC) resin is a suitable option due to its high acid lability, which allows for mild cleavage conditions, preserving the integrity of the peptide.[2] Alternatively, if a C-terminal amide is desired, Rink Amide resin would be the appropriate choice.[3]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]
-
Drain the DMF from the reaction vessel.
Amino Acid Coupling and Chain Elongation
The pentapeptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.
Protocol for a Single Amino Acid Coupling Cycle:
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents), a coupling reagent such as HBTU (2-4 equivalents), and an additive like HOBt (2-4 equivalents) in DMF.[4]
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[4]
-
Repeat this cycle for each amino acid in the sequence: Ser, Lys, Thr, Thr, Lys.
N-Terminal Palmitoylation
After the final amino acid (Lysine) is coupled and its Fmoc group is removed, the palmitoyl group is introduced at the N-terminus of the peptide.
Protocol for On-Resin Palmitoylation:
-
Ensure the N-terminal Fmoc group of the fully assembled pentapeptide on the resin is removed as described in the deprotection step above.
-
Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes and then drain the solvent.[5]
-
Prepare a solution of palmitic acid (3-5 equivalents relative to the peptide) and a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in anhydrous DMF. Add DIEA (5-10 equivalents).
-
Add the activated palmitic acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.[6]
-
Monitor the completion of the reaction using a Kaiser test (a negative result indicates completion).[5]
-
Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times).[5]
-
Dry the resin under vacuum.[5]
Cleavage, Deprotection, and Purification
The final steps involve cleaving the palmitoylated peptide from the resin and removing any remaining side-chain protecting groups, followed by purification.
Protocol for Cleavage and Deprotection:
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail. A common cocktail for cleavage from 2-chlorotrityl resin and removal of t-butyl-based side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[6]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.[6]
Protocol for Purification and Analysis:
-
Purification:
-
Analysis:
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[7]
-
Quantitative Data Summary
The following tables summarize the quantitative parameters for the key steps in the solid-phase synthesis of Palmitoyl Pentapeptide-4.
Table 1: Reagents for Peptide Chain Elongation (per coupling cycle)
| Reagent | Equivalents (relative to resin capacity) |
| Fmoc-Amino Acid | 2 - 4 |
| Coupling Reagent (e.g., HBTU) | 2 - 4 |
| Additive (e.g., HOBt) | 2 - 4 |
| Base (e.g., DIEA) | 4 - 8 |
| Deprotection Agent (Piperidine in DMF) | 20% (v/v) |
Table 2: Reagents for N-Terminal Palmitoylation
| Reagent | Equivalents (relative to resin capacity) |
| Palmitic Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | 3 - 5 |
| Base (e.g., DIEA) | 5 - 10 |
Table 3: Reaction Conditions
| Step | Solvent | Temperature | Duration |
| Resin Swelling | DMF | Room Temperature | 30 - 60 min |
| Fmoc-Deprotection | 20% Piperidine in DMF | Room Temperature | 2 x 5-10 min |
| Amino Acid Coupling | DMF | Room Temperature | 30 - 60 min |
| Palmitoylation | Anhydrous DMF | Room Temperature | 2 - 4 hours |
| Cleavage & Deprotection | TFA/TIS/Water | Room Temperature | 2 - 4 hours |
Table 4: Typical Yield and Purity
| Parameter | Value |
| Crude Purity | Variable |
| Final Yield (after purification) | 42% - 68%[2] |
| Final Purity (by RP-HPLC) | >95% |
Mandatory Visualizations
Signaling Pathway of Palmitoyl Pentapeptide-4
Palmitoyl Pentapeptide-4 acts as a matrikine, a messenger peptide derived from the extracellular matrix (ECM).[8] It stimulates fibroblasts to synthesize key components of the ECM, such as collagen (types I, III, and IV), elastin, and fibronectin.[9][10] This process is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[11]
Caption: TGF-β signaling pathway activated by Palmitoyl Pentapeptide-4.
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates the logical flow of the experimental protocol for the solid-phase synthesis of Palmitoyl Pentapeptide-4.
Caption: Experimental workflow for Palmitoyl Pentapeptide-4 synthesis.
References
- 1. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast‐Derived TGFβ1 Regulates Skin Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Palmitoyl pentapeptide-4 - Wikipedia [en.wikipedia.org]
- 9. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
